(E)-ethyl 5-(2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethoxy]-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-2-31-25(30)23-20-14-19(11-12-21(20)33-24(23)17-8-4-3-5-9-17)32-16-22(29)28-27-15-18-10-6-7-13-26-18/h3-15H,2,16H2,1H3,(H,28,29)/b27-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFNWQNCKVOICV-JFLMPSFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN=CC3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)N/N=C/C3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 5-(2-oxo-2-(2-(pyridin-2-ylmethylene)hydrazinyl)ethoxy)-2-phenylbenzofuran-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The process often includes the formation of hydrazone derivatives through the reaction of hydrazine with appropriate carbonyl compounds, followed by esterification to introduce the ethyl group. The final product is characterized using various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure.
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against various fungal strains. The presence of the pyridine moiety is believed to enhance these properties due to its ability to interact with biological targets effectively.
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | |
| Compound B | Antifungal | Candida albicans | |
| Compound C | Antiparasitic | Eimeria tenella |
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a dose-dependent response, with higher concentrations leading to increased cell death. Such findings suggest potential applications in cancer therapy.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
- DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to cellular damage in pathogens and cancer cells.
Case Studies
- Antibacterial Study : A recent study evaluated the antibacterial efficacy of various benzofuran derivatives, including our compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed notable inhibition zones, indicating strong antibacterial activity.
- Anticancer Evaluation : In a study involving human breast cancer cell lines, the compound exhibited IC50 values comparable to known chemotherapeutic agents, suggesting its potential as an anticancer drug candidate.
- Fungal Inhibition : A comparative analysis demonstrated that this compound effectively inhibited the growth of Candida species in vitro, further supporting its broad-spectrum antimicrobial potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
